

In-Depth Technical Guide: GSK-3 Inhibitor SB-216763

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Compound of Interest

Compound Name: GSK-3 inhibitor 4

Cat. No.: B15139878

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This guide provides a comprehensive overview of the Glycogen Synthase Kinase-3 (GSK-3) inhibitor commonly referred to as GSK-3 Inhibitor IV, and more specifically identified as SB-216763. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, biological activity, and experimental applications of this compound.

Chemical and Physical Properties

SB-216763 is a potent, selective, and cell-permeable ATP-competitive inhibitor of GSK-3. Its fundamental chemical and physical characteristics are summarized below.

Property	Value
Compound Name	SB-216763
Synonyms	GSK-3 Inhibitor IV, 3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
CAS Number	280744-09-4[1]
IUPAC Name	3-(2,4-dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)pyrrole-2,5-dione[2][3]
Molecular Formula	C ₁₉ H ₁₂ Cl ₂ N ₂ O ₂ [1][2]
Molecular Weight	371.22 g/mol [1]
Appearance	Orange solid[1]
Solubility	DMSO: 50 mg/mL[1]
Purity	≥98% (HPLC)[1]

Biological Activity and Quantitative Data

SB-216763 is a highly selective inhibitor of both GSK-3 α and GSK-3 β isoforms. Its inhibitory activity and effects on cellular processes have been quantified in various assays.

Parameter	Value	Cell Line/System
K _i for GSK-3 α	9.1 nM[1]	Cell-free assay
IC ₅₀ for GSK-3 α	34.3 nM[4]	Cell-free assay
IC ₅₀ for GSK-3 β	34.3 nM	Cell-free assay
EC ₅₀ for Glycogen Synthesis Stimulation	3.6 μ M[1]	Chang human liver cells
Selectivity	>10 μ M against a panel of 24 other protein kinases[1]	Cell-free assays

Experimental Protocols

The following are detailed methodologies for key experiments involving SB-216763.

GSK-3 Kinase Activity Assay

This protocol outlines the procedure to determine the inhibitory activity of SB-216763 on GSK-3 in a cell-free system.

Materials:

- Recombinant human GSK-3 α or GSK-3 β
- GS-2 peptide substrate (a glycogen synthase-derived peptide)
- SB-216763
- [γ - ^{33}P]ATP
- Kinase reaction buffer (e.g., 50 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β -mercaptoethanol, 5% (w/v) glycerol, 0.01% (w/v) Tween-20)
- P30 phosphocellulose mats
- 0.5% (v/v) Phosphoric acid
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing the kinase reaction buffer, 1 nM of GSK-3 enzyme, and 28 μM of GS-2 peptide substrate.
- Add varying concentrations of SB-216763 (dissolved in DMSO) to the reaction mixture. The final DMSO concentration should be kept constant across all samples (e.g., 10% v/v).
- Initiate the kinase reaction by adding 0.34 μCi of [γ - ^{33}P]ATP. The final total ATP concentration should be 10 μM .
- Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).

- Stop the reaction by spotting the mixture onto P30 phosphocellulose mats.
- Wash the mats extensively with 0.5% phosphoric acid to remove unincorporated $[\gamma\text{-}^{33}\text{P}]\text{ATP}$.
- Measure the incorporation of ^{33}P into the GS-2 peptide substrate using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of SB-216763 and determine the IC_{50} value.

Glycogen Synthesis Assay in Chang Liver Cells

This protocol describes the measurement of glycogen synthesis stimulation by SB-216763 in a cellular context.

Materials:

- Chang human liver cells
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- D- ^{14}C -glucose
- SB-216763
- Glycogen
- Ethanol
- Scintillation fluid

Procedure:

- Plate Chang liver cells in multi-well plates and grow to confluence.
- Serum-starve the cells for a defined period (e.g., 4 hours) to reduce basal glycogen synthesis.

- Treat the cells with varying concentrations of SB-216763 for a specified time (e.g., 2-4 hours).
- Add D-[^{14}C]-glucose to the medium and incubate for a further period (e.g., 90 minutes) to allow for its incorporation into glycogen.
- Wash the cells with ice-cold PBS to remove unincorporated radiolabel.
- Lyse the cells and precipitate the glycogen by adding ethanol. A carrier, such as unlabeled glycogen, can be added to facilitate precipitation.
- Wash the glycogen pellet with ethanol to remove any remaining free radiolabeled glucose.
- Dissolve the glycogen pellet in water or a suitable buffer.
- Measure the amount of [^{14}C]-glucose incorporated into glycogen using a scintillation counter.
- Determine the EC_{50} value for the stimulation of glycogen synthesis by SB-216763.

β -Catenin/TCF Reporter Gene Assay in HEK293 Cells

This protocol details the procedure for assessing the activation of the Wnt/ β -catenin signaling pathway using a luciferase reporter gene assay.

Materials:

- HEK293 cells
- Cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics
- A TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPflash)
- A control plasmid with a mutated TCF/LEF binding site (e.g., FOPflash)
- A constitutively active Renilla luciferase plasmid (for normalization)
- Transfection reagent (e.g., Lipofectamine)
- SB-216763

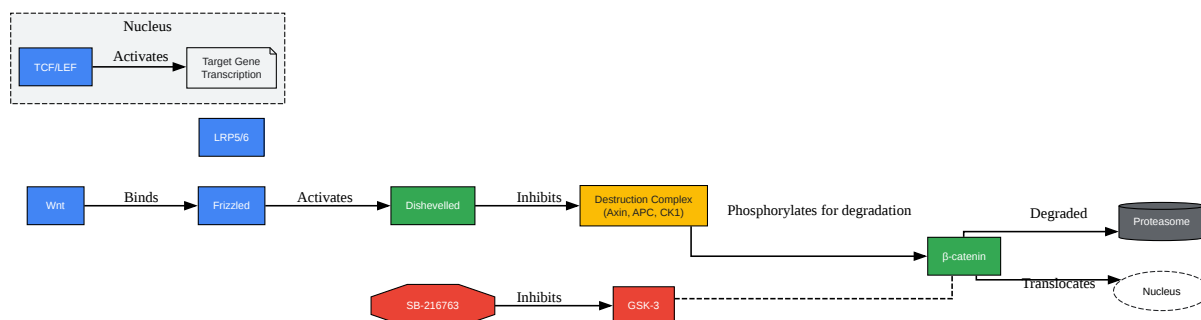
- Dual-Luciferase Reporter Assay System

Procedure:

- Co-transfect HEK293 cells with the TOPflash (or FOPflash) reporter plasmid and the Renilla luciferase normalization plasmid using a suitable transfection reagent.
- After transfection, allow the cells to recover for a period (e.g., 24 hours).
- Treat the transfected cells with varying concentrations of SB-216763 for a specified duration (e.g., 16-24 hours).
- Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
- Measure the firefly luciferase activity (from the TOPflash/FOPflash reporter) and the Renilla luciferase activity (for normalization) in the cell lysates using a luminometer according to the manufacturer's instructions.
- Calculate the normalized luciferase activity by dividing the firefly luciferase activity by the Renilla luciferase activity for each sample.
- Determine the fold induction of reporter gene expression at different concentrations of SB-216763.

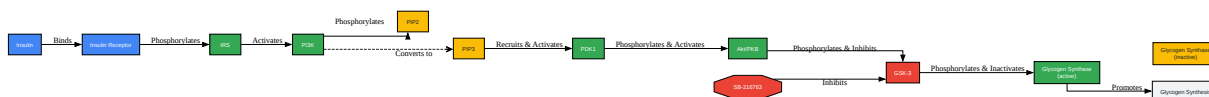
Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by GSK-3 and the points of intervention by inhibitors like SB-216763.



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Caption: Wnt/β-catenin signaling pathway and the inhibitory action of SB-216763 on GSK-3.



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Caption: Insulin signaling pathway leading to glycogen synthesis and the role of SB-216763.

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